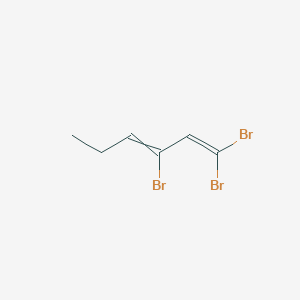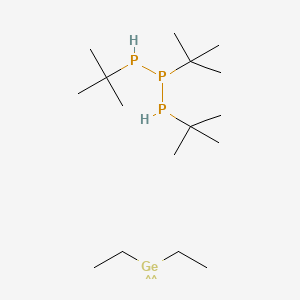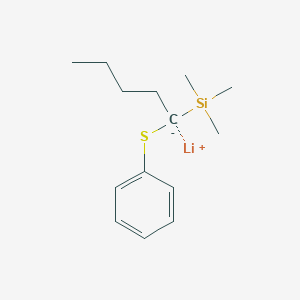
lithium;trimethyl(1-phenylsulfanylpentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl(1-phenylsulfanylpentyl)silane is a compound with the chemical formula C14H23LiSSi. It is a member of the organosilicon compounds, which are known for their diverse applications in organic synthesis and material science. This compound features a lithium atom bonded to a trimethylsilyl group and a phenylsulfanyl-substituted pentyl chain, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(1-phenylsulfanylpentyl)silane typically involves the reaction of a chlorosilane with an organolithium reagent. One common method is the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild conditions . This reaction can be performed on a large scale and provides a broad range of functionalized tetraorganosilanes.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of chlorosilanes and organolithium reagents is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the stability and reactivity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(1-phenylsulfanylpentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: Organosilanes are commonly used as reducing agents in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Aqueous fluoride and peroxide are commonly used reagents.
Reduction: Hydrosilanes such as triethylsilane are often employed.
Substitution: Organolithium and organomagnesium reagents are frequently used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce hydrocarbons or silyl ethers .
Scientific Research Applications
Lithium;trimethyl(1-phenylsulfanylpentyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s reactivity with various biomolecules makes it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of advanced materials, including polymers and ceramics.
Mechanism of Action
The mechanism by which lithium;trimethyl(1-phenylsulfanylpentyl)silane exerts its effects involves the formation and cleavage of carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the lithium atom, which can stabilize or destabilize intermediates in various pathways .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent.
Allyltrimethylsilane: Used to protect acids and thiols, generating gaseous propene as a by-product.
Uniqueness
Lithium;trimethyl(1-phenylsulfanylpentyl)silane is unique due to its specific structure, which combines a lithium atom with a trimethylsilyl group and a phenylsulfanyl-substituted pentyl chain. This combination provides distinct reactivity and stability characteristics, making it valuable in specialized applications .
Properties
CAS No. |
87729-75-7 |
|---|---|
Molecular Formula |
C14H23LiSSi |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
lithium;trimethyl(1-phenylsulfanylpentyl)silane |
InChI |
InChI=1S/C14H23SSi.Li/c1-5-6-12-14(16(2,3)4)15-13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;/q-1;+1 |
InChI Key |
NXNQYIYZRSVQJQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCC[C-]([Si](C)(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

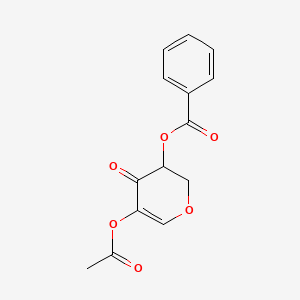
![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
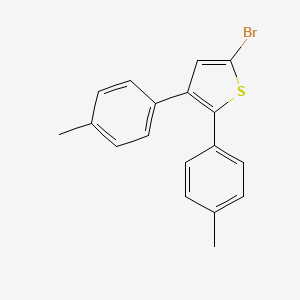
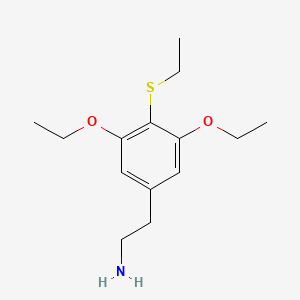
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
